molecular formula C26H30N2O2S B10880656 N-benzyl-N-(2-phenylethyl)-1-(phenylsulfonyl)piperidin-4-amine

N-benzyl-N-(2-phenylethyl)-1-(phenylsulfonyl)piperidin-4-amine

Cat. No.: B10880656
M. Wt: 434.6 g/mol
InChI Key: VQYATVNWIKJTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZYL-N-PHENETHYL-N-[1-(PHENYLSULFONYL)-4-PIPERIDYL]AMINE is an organic compound that belongs to the class of benzylamines This compound is characterized by the presence of benzyl, phenethyl, and phenylsulfonyl groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-PHENETHYL-N-[1-(PHENYLSULFONYL)-4-PIPERIDYL]AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.

    Attachment of Benzyl and Phenethyl Groups: The benzyl and phenethyl groups are introduced through alkylation reactions using benzyl chloride and phenethyl bromide, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-PHENETHYL-N-[1-(PHENYLSULFONYL)-4-PIPERIDYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or phenethyl derivatives.

Scientific Research Applications

N-BENZYL-N-PHENETHYL-N-[1-(PHENYLSULFONYL)-4-PIPERIDYL]AMINE has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BENZYL-N-PHENETHYL-N-[1-(PHENYLSULFONYL)-4-PIPERIDYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group is known to enhance binding affinity to certain biological targets, while the benzyl and phenethyl groups contribute to the overall molecular stability and activity. The compound may act as an inhibitor or modulator of specific pathways, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylbenzamide: Known for its use in medicinal chemistry as an amyloid-beta aggregation inhibitor.

    N-Phenethylbenzamide: Used in the development of neuroprotective agents.

    N-Benzyloxybenzamide: Studied for its potential in treating neurodegenerative diseases.

Uniqueness

N-BENZYL-N-PHENETHYL-N-[1-(PHENYLSULFONYL)-4-PIPERIDYL]AMINE is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity, making it a valuable intermediate in the synthesis of bioactive molecules.

Properties

Molecular Formula

C26H30N2O2S

Molecular Weight

434.6 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-benzyl-N-(2-phenylethyl)piperidin-4-amine

InChI

InChI=1S/C26H30N2O2S/c29-31(30,26-14-8-3-9-15-26)28-20-17-25(18-21-28)27(22-24-12-6-2-7-13-24)19-16-23-10-4-1-5-11-23/h1-15,25H,16-22H2

InChI Key

VQYATVNWIKJTTI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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